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Compound of Interest

Compound Name: DOPE-PEG-BDP FL,MW 5000

Cat. No.: B12388253 Get Quote

In-Depth Technical Guide: DOPE-PEG-BDP FL
MW 5000
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the spectral properties and

applications of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-5000]-

BODIPY FL (DOPE-PEG-BDP FL MW 5000). This fluorescent lipid conjugate is a valuable tool

for researchers in drug delivery, cell biology, and membrane biophysics.

Core Properties: Excitation and Emission Spectra
DOPE-PEG-BDP FL MW 5000 is a PEG-lipid-dye conjugate composed of the unsaturated

phospholipid DOPE, a BODIPY FL (BDP FL) fluorophore, and a 5000 molecular weight

polyethylene glycol (PEG) spacer. The BDP FL fluorophore provides the conjugate with its

fluorescent properties, exhibiting excitation and emission maxima in the green region of the

visible spectrum.

Spectral Data Summary
The following table summarizes the key spectral characteristics of DOPE-PEG-BDP FL MW

5000.
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Property Wavelength (nm)

Maximum Excitation (λex) 504

Maximum Emission (λem) 514

Experimental Protocols
The following are representative protocols for the preparation of liposomes incorporating

DOPE-PEG-BDP FL MW 5000 and their subsequent use in cellular uptake studies. These

protocols are generalized and may require optimization for specific experimental needs.

Protocol 1: Preparation of Fluorescently Labeled
Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing unilamellar liposomes incorporating a

fluorescent lipid.

Materials:

Primary lipid (e.g., DSPC, DMPC)

Cholesterol

DOPE-PEG-BDP FL MW 5000

Chloroform or a chloroform/methanol mixture

Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

Rotary evaporator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Water bath sonicator

Methodology:
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Lipid Film Formation:

In a round-bottom flask, dissolve the primary lipid, cholesterol, and DOPE-PEG-BDP FL

MW 5000 in chloroform. A typical molar ratio might be 94:5:1 (primary

lipid:cholesterol:fluorescent lipid), but this should be optimized for the specific application.

Attach the flask to a rotary evaporator.

Rotate the flask in a water bath set to a temperature above the phase transition

temperature of the primary lipid to evaporate the organic solvent.

Continue rotation under a high vacuum for at least 1-2 hours after the film appears dry to

ensure complete removal of residual solvent. A thin, uniform lipid film should be visible on

the wall of the flask.

Hydration:

Add the hydration buffer, pre-warmed to a temperature above the lipid's phase transition

temperature, to the flask containing the lipid film.

Gently rotate the flask to hydrate the lipid film, which will lead to the formation of

multilamellar vesicles (MLVs). This process can be aided by gentle agitation or vortexing.

Extrusion:

To produce unilamellar vesicles (LUVs) with a defined size, the MLV suspension is

extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).

Assemble the extruder with the desired membrane and pre-heat it to a temperature above

the lipid's phase transition temperature.

Load the MLV suspension into one of the extruder's syringes.

Pass the lipid suspension through the membrane back and forth for an odd number of

passes (e.g., 11 or 21 times).[1] This process reduces the lamellarity and size of the

vesicles.

Characterization:
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The size distribution and zeta potential of the resulting fluorescent liposomes can be

determined using dynamic light scattering (DLS).

Protocol 2: Cellular Uptake of Fluorescent Liposomes
Visualized by Confocal Microscopy
This protocol outlines a general procedure for observing the internalization of fluorescently

labeled liposomes by cultured cells.

Materials:

Cultured cells (e.g., HeLa, macrophages)

Cell culture medium

Fluorescently labeled liposomes (prepared as in Protocol 1)

Phosphate-buffered saline (PBS)

Fixative solution (e.g., 4% paraformaldehyde in PBS)

Nuclear counterstain (e.g., DAPI, Hoechst)

Mounting medium

Confocal microscope

Methodology:

Cell Seeding:

Seed the cells of interest onto glass-bottom dishes or coverslips and allow them to adhere

and grow overnight in a CO2 incubator at 37°C.

Liposome Incubation:

Remove the culture medium and wash the cells once with warm PBS.
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Add fresh, pre-warmed culture medium containing the desired concentration of

fluorescently labeled liposomes to the cells. The optimal concentration and incubation time

should be determined empirically.

Incubate the cells with the liposomes for the desired period (e.g., 1-4 hours) at 37°C.

Washing and Fixation:

After incubation, remove the liposome-containing medium and wash the cells three times

with cold PBS to remove any unbound liposomes.[1]

Fix the cells with a 4% paraformaldehyde solution for 15 minutes at room temperature.[1]

Wash the cells three times with PBS.

Staining and Mounting:

Incubate the fixed cells with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes

to label the nuclei.[1]

Wash the cells twice with PBS.

Mount the coverslips onto glass slides using an appropriate mounting medium.

Confocal Imaging:

Visualize the cells using a confocal microscope with the appropriate laser lines and

emission filters for DOPE-PEG-BDP FL (green fluorescence) and the nuclear stain (blue

fluorescence).[1] The intracellular localization of the fluorescent liposomes can then be

observed.

Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the use of DOPE-PEG-

BDP FL MW 5000.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Fluorescent_Labeling_of_GALA_Peptide.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Fluorescent_Labeling_of_GALA_Peptide.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Fluorescent_Labeling_of_GALA_Peptide.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Fluorescent_Labeling_of_GALA_Peptide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Liposome Preparation Workflow

Cellular Uptake and Imaging

1. Lipid Mixture
(Primary Lipid, Cholesterol,
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Fluorescent Liposomes
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10. Image Analysis
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Caption: Workflow for fluorescent liposome preparation and cellular imaging.
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Endocytic Pathway of Fluorescent Liposomes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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